molecular formula C9H13N3O2 B2526372 N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine CAS No. 2197600-37-4

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine

Cat. No. B2526372
CAS RN: 2197600-37-4
M. Wt: 195.222
InChI Key: YXSNMOKFNWWKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to be used in the development of new drugs.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxetanes have been explored as building blocks for drug discovery. Their rigid, strained structure can enhance binding affinity and selectivity. Researchers have synthesized oxetane-containing compounds as potential kinase inhibitors, antimicrobial agents, and anti-cancer drugs . The compound could be evaluated for its pharmacological properties and potential therapeutic applications.

Photochemistry and Photocycloadditions

Oxetanes participate in photochemical reactions, including [2+2] cycloadditions. These reactions can lead to the formation of complex molecular architectures. Researchers have employed oxetanes in Paternò–Büchi photocycloadditions, which allow the construction of cyclic compounds with high regio- and stereoselectivity. Exploring the photochemical reactivity of your compound could yield interesting results .

Organic Synthesis and Ring Expansion Reactions

Oxetanes can undergo ring expansion reactions to form larger cyclic ethers, such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs). Computational studies have provided insights into the activation energies required for these transformations. Investigating the ring expansion of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine could contribute to our understanding of these processes .

properties

IUPAC Name

N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(2)8-3-4-10-9(11-8)14-7-5-13-6-7/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNMOKFNWWKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.